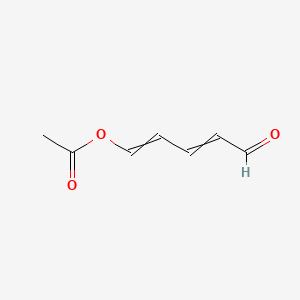![molecular formula C10H16O4 B14695038 1,4-Dioxaspiro[4.4]nonane-6-propanoicacid CAS No. 25188-19-6](/img/structure/B14695038.png)
1,4-Dioxaspiro[4.4]nonane-6-propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[44]nonane-6-propanoicacid is a spiro compound characterized by a unique structure that includes a spirocyclic framework with two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.4]nonane-6-propanoicacid can be synthesized through several methods. One common approach involves the condensation of lactones with aliphatic compounds in the presence of sodium ethoxide, followed by decarboxylation using dilute mineral acids . Another method includes the hydrogenation of furan-unsaturated alcohols using a Raney nickel-aluminum catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxaspiro[4.4]nonane-6-propanoicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.4]nonane-6-propanoicacid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-propanoicacid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In drug development, it may inhibit viral replication by interfering with viral enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Shares a similar spirocyclic structure but differs in the position of the oxygen atoms.
1,4-Dioxaspiro[4.5]decane: Another spiro compound with a different ring size.
1,4-Dioxaspiro[4.6]undecane: Features a larger ring system compared to 1,4-Dioxaspiro[4.4]nonane-6-propanoicacid.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of a propanoic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
25188-19-6 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
3-(1,4-dioxaspiro[4.4]nonan-9-yl)propanoic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)4-3-8-2-1-5-10(8)13-6-7-14-10/h8H,1-7H2,(H,11,12) |
InChI-Schlüssel |
PIIYVXJGFQKXAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2(C1)OCCO2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)


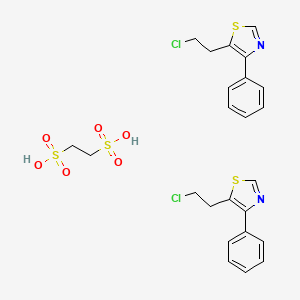
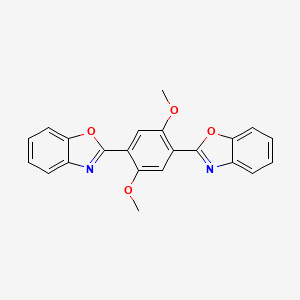
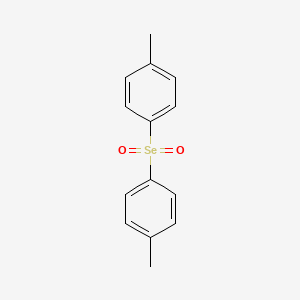
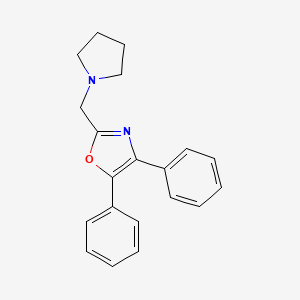

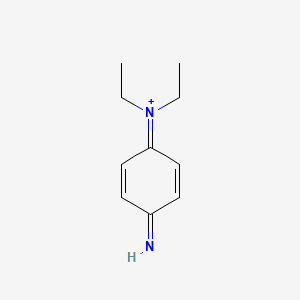
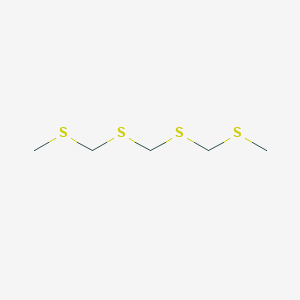
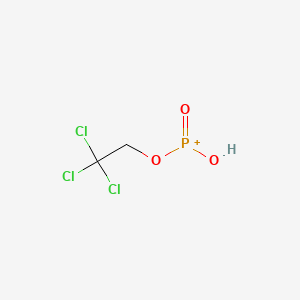
![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)
